

# What is Glyphosate-13C and its chemical structure

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## Compound of Interest

Compound Name: Glyphosate-13C

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## An In-depth Technical Guide to Glyphosate-13C

This technical guide provides a comprehensive overview of **Glyphosate-13C**, an isotopically labeled form of the widely used herbicide glyphosate. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications as an internal standard in analytical methodologies, and specific experimental protocols.

## Core Concepts: Isotopic Labeling and Internal Standards

**Glyphosate-13C** is a stable isotope-labeled (SIL) compound where one or more carbon atoms in the glyphosate molecule are replaced with the heavier, non-radioactive carbon-13 ( $^{13}\text{C}$ ) isotope. This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its unlabeled counterpart by mass spectrometry. This characteristic makes **Glyphosate-13C** an ideal internal standard for quantitative analysis.

When used as an internal standard, a known amount of **Glyphosate-13C** is added to a sample before preparation and analysis. It co-elutes with the unlabeled glyphosate during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio ( $m/z$ ). By comparing the signal intensity of the analyte (unlabeled glyphosate) to that of the internal standard (**Glyphosate-13C**), accurate quantification can be achieved, as it corrects for variations in sample preparation, injection volume, and instrument response.

## Chemical Structure and Properties

**Glyphosate-13C** is chemically identical to glyphosate, with the exception of the isotopic substitution. The most common variant is Glyphosate-2-<sup>13</sup>C, where the carbon atom in the glycine moiety is labeled. Doubly labeled versions, such as Glyphosate-2-<sup>13</sup>C,<sup>15</sup>N, are also commercially available and provide a greater mass shift, which can be advantageous in certain analytical applications.[\[1\]](#)[\[2\]](#)

The fundamental chemical structure of **Glyphosate-13C** is N-(phosphonomethyl)glycine-<sup>13</sup>C.

Chemical Identifiers and Properties of Glyphosate-2-<sup>13</sup>C:

Property	Value	Source
IUPAC Name	2-(phosphonomethylamino)acetic acid- <sup>13</sup> C	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	287399-31-9	<a href="#">[3]</a>
Molecular Formula	C <sub>2</sub> <sup>13</sup> CH <sub>8</sub> NO <sub>5</sub> P	
Molecular Weight	~170.07 g/mol	
Exact Mass	170.01736419 Da	
Isotopic Purity	Typically ≥99 atom % <sup>13</sup> C	
Melting Point	230 °C (decomposes)	
Physical Appearance	Solid	N/A

## Analytical Applications and Experimental Protocols

**Glyphosate-13C** is predominantly utilized as an internal standard in analytical methods for the quantification of glyphosate in various matrices, including environmental, agricultural, and biological samples. The most common analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

## Experimental Workflow for Glyphosate Analysis using Glyphosate-13C Internal Standard

The following diagram illustrates a typical workflow for the analysis of glyphosate in a given sample matrix using **Glyphosate-13C** as an internal standard.



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*Typical analytical workflow for glyphosate quantification.*

## Detailed Experimental Protocols

The following are examples of experimental protocols for the analysis of glyphosate in different matrices, employing **Glyphosate-13C** or its doubly labeled analogue as an internal standard.

### 1. Analysis of Glyphosate in Biological Specimens (Plasma and Urine)

- Sample Preparation:
  - Dilute plasma or urine specimens 100-fold.
  - Spike the diluted sample with a known concentration of Glyphosate-<sup>13</sup>C<sub>2</sub>, <sup>15</sup>N internal standard.
  - Evaporate a 200 µL aliquot to dryness under a nitrogen stream at 80°C.
  - Derivatize the residue with 200 µL of acetate/acetic anhydride (98/2, v/v) and 200 µL of trimethyl orthoacetate at 120°C for 30 minutes.
  - Evaporate the derivatization reagents.
  - Reconstitute the residue in 50 µL of acetonitrile and 450 µL of 10 mM ammonium formate.
- LC-MS/MS Analysis:

- Inject a 5  $\mu$ L aliquot of the reconstituted sample into the LC-MS/MS system.
- (Specific column and mobile phase conditions would be optimized based on the instrument and specific application).

## 2. Analysis of Glyphosate in Food (Cereals)

- Sample Preparation (QuPPE Method):
  - Weigh a 5-gram sample of homogenized grain or cereal into a 50 mL centrifuge tube.
  - Add 10 mL of water and 100  $\mu$ L of a 20  $\mu$ g/mL internal standard solution (containing **Glyphosate- $^{13}\text{C}$** ).
  - Let the samples stand for 30 minutes to two hours.
  - Add 10 mL of methanol containing 1% v/v formic acid.
  - Vortex for an appropriate time and centrifuge.
  - The supernatant can be further cleaned up using ultrafiltration or solid-phase extraction (SPE) if necessary.
- LC-MS/MS Analysis:
  - The analysis is typically performed using a polymer-based  $\text{NH}_2$  column with a mobile phase gradient of water and ammonium carbonate at pH 9 to ensure proper ionization for negative mode electrospray ionization (ESI).

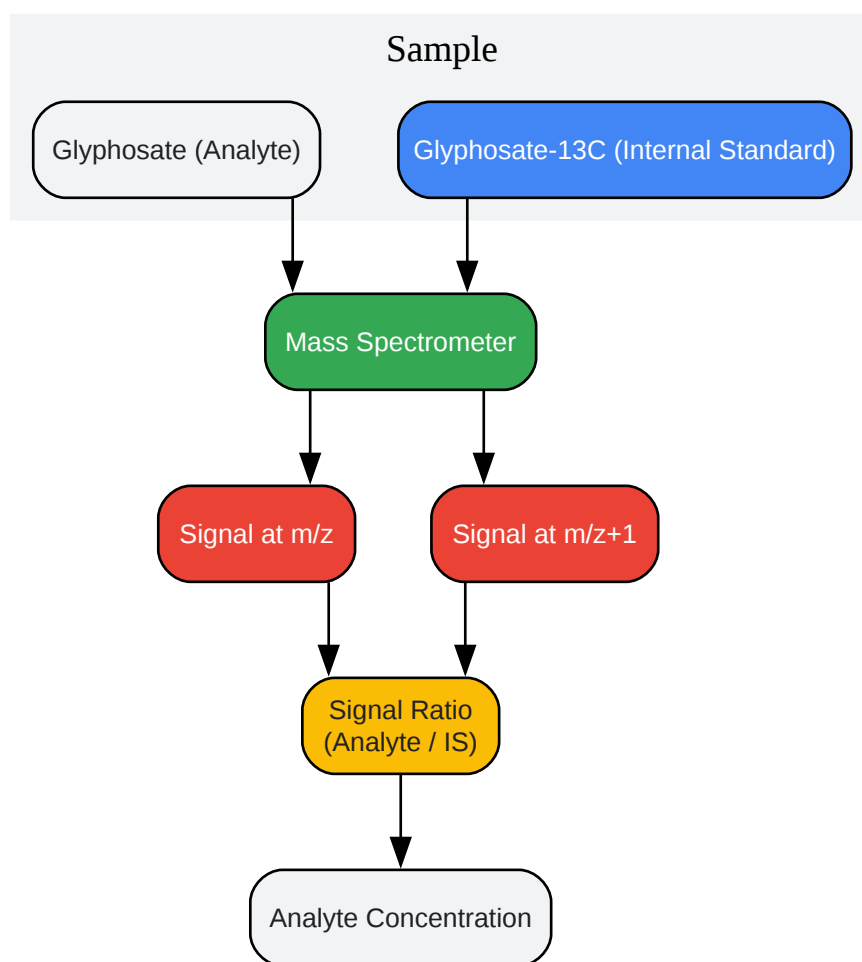
## 3. Analysis of Glyphosate in Human Urine

- Sample Preparation (SPE Cleanup):
  - Spike urine samples with isotopically labeled internal standards ( $^{13}\text{C}_2$ ,  $^{15}\text{N}$ -glyphosate).
  - Perform solid-phase extraction (SPE) using cation-exchange and anion-exchange cartridges for sample cleanup and concentration.

- LC-MS/MS Analysis:
  - The method is designed for direct analysis without a derivatization step, using a suitable LC column and mobile phase for good chromatographic retention and peak shape.

## Signaling Pathways and Logical Relationships

The primary role of **Glyphosate-13C** is in an analytical workflow, not in biological signaling pathways. The logical relationship in its use is straightforward and can be visualized as follows:



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*Logical relationship in quantification using an internal standard.*

## Conclusion

**Glyphosate-13C** is an indispensable tool for the accurate and reliable quantification of glyphosate in a wide range of sample types. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods allows for the correction of analytical variability, leading to high-quality data. The selection of an appropriate sample preparation and analytical method will depend on the specific matrix and the required sensitivity of the assay. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the analysis of glyphosate.

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